Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound features a thiazole ring, which is known for its diverse biological activities, and a piperidine ring, which is commonly found in many pharmacologically active compounds.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the substituents on the thiazole ring . These interactions can lead to changes in the function of the target, resulting in the observed biological effects .
Biochemical Pathways
Thiazole derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been shown to have a wide range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then coupled with an acetamido group through an amide bond formation reaction, often using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiazole-acetamido intermediate reacts with ethyl piperidine-1-carboxylate under basic conditions. The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially affecting the carbonyl groups or the thiazole ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, alcohols); reactions are performed in polar aprotic solvents like dimethylformamide or acetonitrile, often at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, alcohols from ester reduction.
Substitution: Amides, ethers, or other substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate can be compared with other thiazole and piperidine derivatives:
Similar Compounds: Thiazole derivatives like 2-aminothiazole, 2-mercaptothiazole; Piperidine derivatives like piperidine-4-carboxylic acid, 1-benzylpiperidine.
Uniqueness: The combination of the thiazole and piperidine rings in a single molecule provides a unique scaffold that can exhibit a broad range of biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable target for drug development.
Properties
IUPAC Name |
ethyl 4-[[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-26-20(25)23-11-9-16(10-12-23)22-18(24)13-17-14(2)21-19(27-17)15-7-5-4-6-8-15/h4-8,16H,3,9-13H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYMYPDKJICCEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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